Ancymidol
Overview
Description
Ancymidol is a tertiary alcohol that is methanol in which the hydrogens attached to the carbon are replaced by cyclopropyl, p-methoxyphenyl and pyrimidin-5-yl groups. By inhibiting gibberellin biosynthesis, this compound reduces plant growth, resulting in reduced internode elongation and thus more compact plants. It is used in the commercial production of a wide variety of container-grown bedding and foliage plants, including chrysanthemums, Easter lilies and poinsettias. It has a role as a plant growth retardant, a cellulose synthesis inhibitor and a gibberellin biosynthesis inhibitor. It is a tertiary alcohol and a member of pyrimidines.
Scientific Research Applications
Agricultural Applications : Ancymidol has been used to control stem elongation in plants. For instance, in perennial ryegrass, its application increased seed yield by restricting stem extension and delaying lodging, leading to a higher number of seeds per unit area (Wright & Hebblethwaith, 1979).
Inhibition of Toxin Biosynthesis : this compound inhibits the biosynthesis of trichothecenes, such as T-2 toxin, in certain Fusarium species. This action leads to the accumulation of trichodiene, a precursor of trichothecenes (Desjardins, Plattner, & Beremand, 1987).
Growth Retardation in Ornamental Plants : It has been found effective in retarding the growth of woody and herbaceous species, indicating a broad application in horticulture (Furuta et al., 1972).
Cellulose Synthesis Inhibition : this compound impairs cellulose synthesis in plant cells, influencing cell wall synthesis and plant cell expansion, separate from its anti-gibberellin action (Hofmannová et al., 2008).
Conservation of Potato Microplants : this compound is an effective medium supplement for the slow-growth conservation of potato microplants in vitro, enhancing culture viability and genetic stability over prolonged periods (Sarkar, Chakrabarti, & Naik, 2001).
Economic Synthesis : A high-yielding and cost-efficient synthesis of this compound has been reported, highlighting its potential for large-scale applications in agriculture and medicine (Patzelt, 2003).
Effects on Tobacco Cell Lines : this compound has shown varying morphogenetical effectiveness compared to other growth retardants, significantly influencing the growth rate and viability of tobacco cell lines (Bořková, Pokorná, & Opatrný, 2003).
Specificity in Growth Regulation : this compound specifically inhibits ent-kaur-16-ene oxidation in plant tissues, demonstrating its targeted action in growth regulation (Coolbaugh, Hirano, & West, 1978).
Long-term Storage of Potato Plantlets : this compound aids in the prolonged in vitro preservation of potato plantlets, affecting culture viability and inducing minimal genetic variations (Jun, 2011).
Enhancement of Flowering Plants : this compound's application timing and its interaction with gibberellic acid have been shown to significantly impact the growth and flowering of lilies (Dicks, Gilford, & Rees, 1974).
Mechanism of Action
Target of Action
Ancymidol primarily targets the enzyme ent-kaurene oxidase , a cytochrome P450 mono-oxygenase that controls the oxidation of ent-kaurene . This enzyme plays a crucial role in the biosynthesis of gibberellins, a group of plant hormones that regulate growth and influence various developmental processes . This compound also targets the cell wall synthesis pathway at a regulatory step where cell wall synthesis and cell expansion are coupled .
Mode of Action
This compound operates by inhibiting the enzyme ent-kaurene oxidase, thereby affecting the biosynthesis of gibberellins . This inhibition leads to a reduction in plant growth, primarily by reducing internode elongation . It is suggested that this compound’s ability to inhibit cellulose synthesis possesses some unique features never previously observed when conventional cellulose synthesis inhibitors were used .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gibberellin biosynthesis pathway . By inhibiting the enzyme ent-kaurene oxidase, this compound disrupts the production of gibberellins, leading to reduced plant growth . This compound also affects the cellulose synthesis pathway . It inhibits the incorporation of glucose into α-cellulose, leading to a reduction in cellulose content in the cell walls .
Pharmacokinetics
It is known that this compound is a plant growth retardant that is volatile and highly soluble in water . It is moderately mobile and so there is a risk of leaching to groundwater under some conditions .
Result of Action
The primary result of this compound’s action is a reduction in plant growth, primarily by reducing internode elongation . This is achieved through the inhibition of gibberellin biosynthesis . Additionally, this compound impairs cell growth by inhibiting the incorporation of cellulose into cell walls . This leads to a reduction in cellulose content, which is compensated with xylans . The reduction in cellulose content leads to changes in cell shape, with cells becoming more globular .
Action Environment
The action of this compound can be influenced by environmental factors. It is known that this compound is volatile and highly soluble in water, which suggests that its action could be influenced by factors such as temperature, humidity, and soil composition .
Biochemical Analysis
Biochemical Properties
Ancymidol plays a significant role in biochemical reactions, particularly in the inhibition of cellulose synthesis . It interacts with enzymes involved in the biosynthesis of cellulose, a key component of plant cell walls . The nature of these interactions involves the impairment of the incorporation of glucose into α-cellulose .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by reducing cell growth and inducing a globular cell shape . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level by inhibiting ent-kaurene oxidase, a cytochrome P450-dependent monooxygenase . This inhibition leads to changes in gene expression and enzyme activity, particularly those involved in cellulose synthesis .
Temporal Effects in Laboratory Settings
Over time, this compound’s effects become more pronounced. In laboratory settings, it has been observed that this compound progressively reduces cell growth at concentrations ≤ 500 µM . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathway of gibberellin biosynthesis . It interacts with enzymes in this pathway, leading to changes in metabolic flux and metabolite levels .
Subcellular Localization
Current knowledge suggests that this compound may target the cell wall synthesis pathway at a regulatory step where cell wall synthesis and cell expansion are coupled .
Properties
IUPAC Name |
cyclopropyl-(4-methoxyphenyl)-pyrimidin-5-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-6-4-12(5-7-14)15(18,11-2-3-11)13-8-16-10-17-9-13/h4-11,18H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTDUHSNJYTCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CC2)(C3=CN=CN=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034338 | |
Record name | Ancymidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White to beige granular crystals; [Reference #1] | |
Record name | Ancymidol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9428 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000002 [mmHg] | |
Record name | Ancymidol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9428 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12771-68-5 | |
Record name | (±)-Ancymidol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12771-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ancymidol [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012771685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ancymidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2034338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-cyclopropyl-α-(4-methoxyphenyl)-5-pyrimidylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANCYMIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C86AL416Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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